molecular formula C9H9ClN2O3 B7981205 Methyl 5-acetamido-2-chloroisonicotinate

Methyl 5-acetamido-2-chloroisonicotinate

Cat. No.: B7981205
M. Wt: 228.63 g/mol
InChI Key: VDXHQWDEGXLXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetamido-2-chloroisonicotinate: is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol It is a derivative of isonicotinic acid and features an acetamido group at the 5-position and a chlorine atom at the 2-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetamido-2-chloroisonicotinate typically involves the acylation of 5-amino-2-chloroisonicotinic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst for the esterification step .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of acylation and esterification, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetamido-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: Methyl 5-acetamido-2-chloroisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 5-amino-2-chloroisonicotinate
  • Methyl 5-nitro-2-chloroisonicotinate
  • Methyl 5-hydroxy-2-chloroisonicotinate

Comparison: Methyl 5-acetamido-2-chloroisonicotinate is unique due to the presence of the acetamido group, which imparts specific chemical and biological properties. Compared to Methyl 5-amino-2-chloroisonicotinate, the acetamido derivative is more stable and less reactive. The nitro and hydroxy derivatives have different electronic properties, affecting their reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 5-acetamido-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5(13)12-7-4-11-8(10)3-6(7)9(14)15-2/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXHQWDEGXLXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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